N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an azetidine ring, and a thiazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with azetidine and thiazole derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Azetidine derivatives: Known for their potential in medicinal chemistry due to their unique ring structure.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Uniqueness
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which contribute to its multifaceted biological activities and potential therapeutic applications. This structural complexity sets it apart from other similar compounds and makes it a valuable target for further research and development .
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS2/c19-13(10-5-20-7-16-10)17-8-3-18(4-8)12-11-9(1-2-21-11)14-6-15-12/h1-2,5-8H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMPTXQVKIANID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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